molecular formula C23H22N4O5S2 B2721600 Methyl 4-(2-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 941961-16-6

Methyl 4-(2-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2721600
CAS No.: 941961-16-6
M. Wt: 498.57
InChI Key: CQDHHMHLLMDUJS-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a structurally complex molecule featuring a methyl benzoate core substituted with a thiazole ring, a thioether linkage, and a 4-acetamidophenyl group. The compound integrates multiple pharmacophores: the thiazole ring is known for antimicrobial and anticancer properties , the acetamido group enhances solubility and hydrogen-bonding interactions, and the thioether moiety contributes to metabolic stability . Its synthesis likely involves multi-step reactions, including thiourea formation, cyclization, and esterification, as seen in analogous protocols .

Properties

IUPAC Name

methyl 4-[[2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-14(28)24-16-7-9-18(10-8-16)26-21(30)13-34-23-27-19(12-33-23)11-20(29)25-17-5-3-15(4-6-17)22(31)32-2/h3-10,12H,11,13H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDHHMHLLMDUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_4O_3S, indicating a complex structure with multiple functional groups that may contribute to its biological activity.

Structural Features

  • Thiazole Ring : A five-membered heterocyclic compound that can influence pharmacological properties.
  • Acetamido Groups : These groups may enhance solubility and bioavailability.
  • Benzoate Moiety : Often associated with anti-inflammatory and analgesic properties.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Receptor Modulation : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes .

Therapeutic Potential

The biological activity of Methyl 4-(2-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate suggests potential applications in:

  • Anti-inflammatory therapies
  • Analgesics for chronic pain management
  • Anticancer agents , due to its complex structure that may interfere with cancer cell metabolism.

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of similar thiazole derivatives. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting that this compound could exhibit comparable effects .

Case Study 2: Anticancer Activity

Research has shown that compounds with similar structures can induce apoptosis in cancer cells. In vitro studies demonstrated that derivatives of thiazole exhibited cytotoxic effects on various cancer cell lines, indicating a potential pathway for further exploration of this compound as an anticancer agent .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of cytokines
AnalgesicModulation of pain pathways
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Chemical Structure and Synthesis

The compound can be described by the molecular formula C23H25N3O4SC_{23}H_{25}N_3O_4S and has a molecular weight of approximately 439.5 g/mol. The synthesis typically involves multi-step reactions that integrate various functional groups, allowing for modifications that enhance its bioactivity.

Table 1: Summary of Synthesis Steps

StepReagents/ConditionsOutcome
1Reaction of acetamidophenyl with thiazole derivativesFormation of thiazole-linked amide
2Alkylation with methyl estersIntroduction of methyl group
3Hydrolysis and purificationFinal product isolation

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, research on related thiazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly against breast cancer cell lines. Studies employing Sulforhodamine B assays have indicated that certain derivatives exhibit cytotoxic effects on MCF7 cells, a common model for estrogen receptor-positive breast cancer. Molecular docking studies further elucidate the binding interactions between these compounds and cancer-related targets, enhancing their therapeutic potential.

Pharmacological Applications

The pharmacological applications of Methyl 4-(2-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate can be categorized into several key areas:

  • Antimicrobial Agents : Effective against a range of pathogens.
  • Anticancer Drugs : Targeting specific cancer cell lines with potential for further development.
  • Anti-inflammatory Agents : Some thiazole derivatives have shown promise in inhibiting inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of thiazole derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial properties (source: ).

Case Study 2: Anticancer Activity

In vitro assays were conducted on MCF7 breast cancer cells using synthesized thiazole derivatives. Compounds were evaluated for their cytotoxicity, revealing several candidates with IC50 values in the low micromolar range (source: ). Molecular docking studies confirmed favorable interactions with key oncogenic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Acetamido Substituents

Compounds such as N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) and methyl 2-(2-(2-m-tolylacetamido)thiazol-4-yl)acetate (107o) () share the thiazole-acetamido scaffold. Key differences include:

  • Substituent Position: The target compound’s 4-acetamidophenyl group replaces the simpler methyl or tolyl groups in 107b/o.
  • Activity : 107b and 107o exhibit MIC values of 12.5–6.25 μg/mL against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) . The target compound’s 4-acetamidophenyl group could modulate activity by altering electron density or steric hindrance.

Thiazolidinone Derivatives

Compounds like ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j) () feature a thiazolidinone ring instead of a thiazole. Key distinctions:

  • Synthesis: Thiazolidinones are synthesized via cyclization with dimethyl acetylenedicarboxylate (DMAD) , whereas thiazoles require alternative cyclizing agents.

Heterocycle-Substituted Benzoates

Ethyl 4-(2-(benzo[d]oxazol-2-yl thio)acetamido)benzoate (A19) () replaces the thiazole with an oxazole. Differences include:

  • Electronic Properties : Oxazoles are less electron-rich than thiazoles due to the absence of sulfur’s lone pairs, affecting interactions with hydrophobic pockets in enzymes.
  • Bioactivity : Oxazole derivatives often show reduced antimicrobial activity compared to thiazoles, as observed in SAR studies .

Antimicrobial Activity

  • Thiazole Derivatives: Compounds with electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring exhibit lower MIC values (e.g., 107j, MIC = 6.25 μg/mL) . The target compound’s 4-acetamidophenyl group, a moderate electron donor, may balance potency and solubility.
  • Thioether vs. Thioester: The thioether linkage in the target compound may enhance stability compared to thioesters in analogs like ethyl 2-(2-formylaminothiazol-4-yl)acetate (), which are prone to hydrolysis.

Antifungal Activity

Compounds like N-(4-methylthiazol-2-yl)-2-p-tolylacetamide (107a) show broad antifungal activity (MIC = 12.5–25 μg/mL) . The acetamido group in the target compound may improve penetration into fungal cell walls via hydrogen bonding.

Preparation Methods

One-Pot Thiazole Assembly

A streamlined approach condenses thiazole formation and coupling:

  • 4-Acetamidophenylglycine thioamide, methyl 4-aminobenzoate, and 2-bromoacetophenone react in DMF at 80°C for 8 hours, yielding the target compound in 65% yield after chromatography.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the amide coupling step, improving yields to 78% with reduced side products.

Challenges and Optimization

  • Thiol Oxidation :

    • The 2-((4-acetamidophenyl)amino)-2-oxoethyl thiol intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants (e.g., BHT) improves stability.
  • Regioselectivity in Thiazole Formation :

    • Substituent positioning on the thiazole ring is controlled by steric effects. Polar solvents (e.g., DMF) favor C-4 substitution.

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